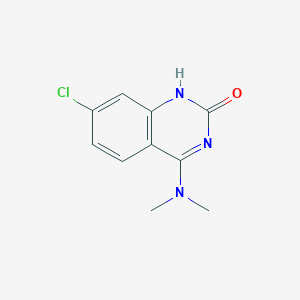![molecular formula C15H19NO4S B13945292 5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate](/img/structure/B13945292.png)
5-Ethyl 2-methyl 4-isopropyl-3-methyl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is a complex organic compound featuring a thieno[2,3-b]pyrrole core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate typically involves multi-step organic reactions. The process begins with the formation of the thieno[2,3-b]pyrrole core, followed by the introduction of the various substituents through alkylation, acylation, or other substitution reactions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and strong bases such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms bearing the substituents, using reagents like sodium methoxide or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sodium methoxide, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions typically result in the replacement of one substituent with another, leading to a variety of derivatives.
科学的研究の応用
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Thieno[2,3-b]pyrrole derivatives: Compounds with similar core structures but different substituents.
Pyrrole derivatives: Compounds with a pyrrole core and various substituents.
Thiophene derivatives: Compounds with a thiophene core and various substituents.
Uniqueness
5-Ethyl 2-methyl 3-methyl-4-(1-methylethyl)-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate is unique due to its specific combination of substituents and the resulting chemical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C15H19NO4S |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
5-O-ethyl 2-O-methyl 3-methyl-4-propan-2-yl-6H-thieno[2,3-b]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C15H19NO4S/c1-6-20-14(17)11-9(7(2)3)10-8(4)12(15(18)19-5)21-13(10)16-11/h7,16H,6H2,1-5H3 |
InChIキー |
MSSZMPQBIQBXNR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C2=C(N1)SC(=C2C)C(=O)OC)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


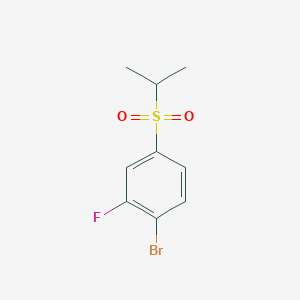
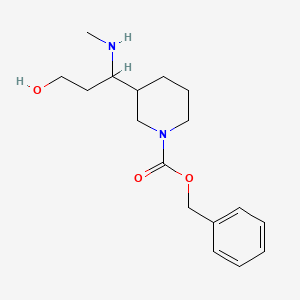
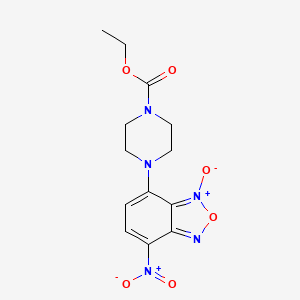

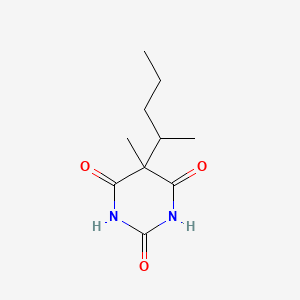

![7-Ethenyl-7-methyl-1,2,3,4-tetraphenyl-7-silabicyclo[2.2.1]hept-2-ene-5-carbonitrile](/img/structure/B13945262.png)

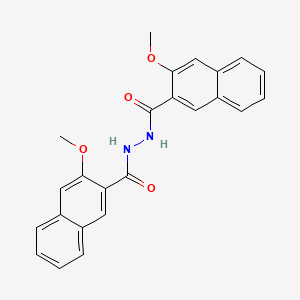
![8-Amino-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13945285.png)
![1H-Pyrimido[4,5-f][1,2,4]triazepine](/img/structure/B13945293.png)
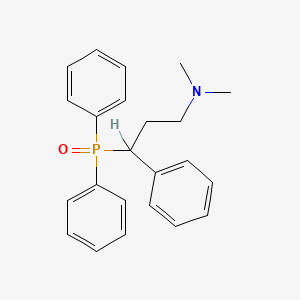
![7-Methylbenzo[d][1,3]dioxol-4-amine](/img/structure/B13945302.png)
